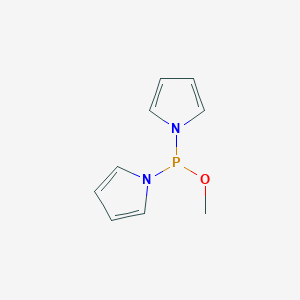![molecular formula C8H10O B14499083 Dispiro[2.1.2.1]octan-4-one CAS No. 64149-37-7](/img/structure/B14499083.png)
Dispiro[2.1.2.1]octan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro[2.1.2.1]octan-4-one is a unique organic compound characterized by its distinctive spirocyclic structure. The compound consists of two cyclopropane rings fused to a central cyclobutanone ring, forming a rigid and highly strained molecular framework. This structural arrangement imparts unique chemical and physical properties to the compound, making it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.1.2.1]octan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropyl ketones with suitable reagents to form the spirocyclic structure. For example, the reaction of cyclopropylmethyl ketone with a strong base such as sodium hydride, followed by cyclization, can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Dispiro[2.1.2.1]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Dispiro[2.1.2.1]octan-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a model system to study the reactivity and stability of spirocyclic structures.
Biology: It serves as a scaffold for the design of biologically active molecules, including potential drug candidates.
Medicine: Research into the pharmacological properties of this compound derivatives has shown promise in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Dispiro[2.1.2.1]octan-4-one involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows for precise binding to enzymes and receptors, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[2.3]hexan-4-one
- Spiro[2.3]hexan-5-one
- Dispiro[2.0.2.2]octan-7-one
Uniqueness
Dispiro[2.1.2.1]octan-4-one is unique due to its highly strained spirocyclic structure, which imparts distinct reactivity and stability compared to other spiro compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its significance in scientific research .
Propiedades
Número CAS |
64149-37-7 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
dispiro[2.1.25.13]octan-8-one |
InChI |
InChI=1S/C8H10O/c9-6-7(1-2-7)5-8(6)3-4-8/h1-5H2 |
Clave InChI |
QJPCXYPRTQCYLU-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC3(C2=O)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)


![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)

![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)

